8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Quinoline
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Overview
Description
8-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a chemical compound with the molecular formula C16H20BNO2 and a molecular weight of 269.1 g/mol . This compound is notable for its unique structure, which includes a quinoline ring substituted with a boronate ester group. It is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 8-methylquinoline using bis(pinacolato)diboron (B2Pin2) as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Aryl or vinyl halides, palladium catalysts, and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Boronic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Biaryl or styrene derivatives.
Scientific Research Applications
8-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly as a precursor for compounds with biological activity.
Material Science: Utilized in the development of novel materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline largely depends on its application. In Suzuki-Miyaura cross-coupling reactions, the boronate ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The quinoline ring can also interact with various biological targets, potentially inhibiting enzymes or binding to receptors, depending on the specific derivative used in medicinal chemistry .
Comparison with Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronate ester used in similar cross-coupling reactions.
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: Another boronate ester with applications in organic synthesis.
2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Used for borylation of arenes and preparation of conjugated copolymers.
Uniqueness:
8-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is unique due to the presence of both a quinoline ring and a boronate ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C16H20BNO2 |
---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
8-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-13(9-8-12-7-6-10-18-14(11)12)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
LPIAQVBDYGRZIT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=CC=N3)C=C2)C |
Origin of Product |
United States |
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